N-(7-Chloroquinolin-4-yl)propane-1,3-diamine
Overview
Description
Synthesis Analysis
The synthesis of 4-aminoquinoline derivatives, including N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, involves the reaction of 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines. This process has been confirmed through various analytical techniques such as NMR, FAB-MS spectral, and elemental analyses . Additionally, derivatives of 2-chloroquinoline-3-carbaldehydes have been synthesized and are of interest due to their biological activities, suggesting a broader context for the synthesis of chloroquinoline compounds .
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives has been characterized using different techniques. For instance, the crystal structure of a bisquinoline antimalarial agent, which is structurally related to N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, was determined using X-ray diffraction. This revealed the spatial arrangement of the quinoline substituents and provided insights into the electrostatic surface potentials, which are important for biological activity . Another compound, N,N'-Bis-[3-chloro-5S-(l-menthyloxy)-2(5H)-4-furanon-yl]-butane-1,4-diamine, was also characterized by single-crystal X-ray diffraction, highlighting the importance of molecular structure in understanding the properties of these compounds .
Chemical Reactions Analysis
The chemical reactivity of chloroquinoline derivatives can be inferred from their interactions with biological targets. For example, the docking analysis of N1, N4-bis ((2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine derivatives as potential human AKT1 inhibitors indicates that both hydrogen bonding and hydrophobic interactions are crucial for their function as biological molecules . This suggests that chloroquinoline derivatives, including N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, may undergo similar interactions in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are closely related to their biological activities. The cytotoxic effects of these compounds on human breast tumor cell lines have been evaluated, with some compounds showing potent effects compared to chloroquine . The crystal structure analysis of a bisquinoline antimalarial agent provides further insights into the properties that contribute to biological activity, such as the ability of nitrogen atoms to participate in hydrogen bonding and the electrostatic interaction of the quinoline rings .
Scientific Research Applications
Synthesis and Derivative Formation
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is a base compound used in the synthesis of various quinoline derivatives. These derivatives are synthesized using different diamines, including N-(7-Chloroquinolin-4-yl) propane-1,3-diamine, and their structures are confirmed by various methods such as IR, NMR, and Mass Spectral data (Loutfi, 1997).
properties
IUPAC Name |
N'-(7-chloroquinolin-4-yl)propane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-9-2-3-10-11(15-6-1-5-14)4-7-16-12(10)8-9/h2-4,7-8H,1,5-6,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPOTYIIRALLPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288562 | |
Record name | N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | |
CAS RN |
7597-14-0 | |
Record name | NSC56620 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.